REACTION_CXSMILES
|
C([NH:8][CH:9]1[CH2:14][CH2:13][N:12]([C:15]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:16])[CH2:11][CH2:10]1)(OC(C)(C)C)=O.C1COCC1.Cl.[OH-].[Na+]>ClCCl>[NH2:8][CH:9]1[CH2:10][CH2:11][N:12]([C:15]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:16])[CH2:13][CH2:14]1 |f:3.4|
|
Name
|
|
Quantity
|
24.4 kg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NC1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
65 kg
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
23 kg
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7.97 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
97 kg
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
32.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 55° C.
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture to 10° C.
|
Type
|
CUSTOM
|
Details
|
at <25° C
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with 25 wt % NaCl solution (27.5 kg)
|
Type
|
DISTILLATION
|
Details
|
The washed organic phase was distilled at atmospheric pressure to a volume of 70 L
|
Type
|
ADDITION
|
Details
|
Dichloromethane (162 kg) was then added
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated by distillation to a volume of 120 L
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |